N-[4-(octylsulfamoyl)phenyl]acetamide

Catalog No.
S11429541
CAS No.
M.F
C16H26N2O3S
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(octylsulfamoyl)phenyl]acetamide

Product Name

N-[4-(octylsulfamoyl)phenyl]acetamide

IUPAC Name

N-[4-(octylsulfamoyl)phenyl]acetamide

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-22(20,21)16-11-9-15(10-12-16)18-14(2)19/h9-12,17H,3-8,13H2,1-2H3,(H,18,19)

InChI Key

ONGBHHTXXGCYAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

N-[4-(octylsulfamoyl)phenyl]acetamide is a chemical compound characterized by the molecular formula C16H26N2O3SC_{16}H_{26}N_{2}O_{3}S. This compound features a phenyl group substituted with an octylsulfamoyl moiety and an acetamide group, indicating its potential utility in medicinal chemistry due to the presence of the sulfonamide functional group, which is known for its biological activity. The structural configuration allows for interactions with various biological targets, making it a compound of interest in pharmacological studies.

Typical of amides and sulfonamides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The sulfonamide moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules, particularly in the synthesis of derivatives with enhanced biological properties.

The biological activity of N-[4-(octylsulfamoyl)phenyl]acetamide is primarily attributed to its sulfonamide group, known for antibacterial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For example, derivatives of N-phenylacetamide have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that N-[4-(octylsulfamoyl)phenyl]acetamide may possess similar efficacy .

The synthesis of N-[4-(octylsulfamoyl)phenyl]acetamide typically involves several steps:

  • Formation of the Sulfonamide: The octylsulfonamide group can be synthesized by reacting an appropriate sulfonyl chloride with an amine.
  • Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride or acetyl chloride to yield the final product.
  • Purification: The product is purified through recrystallization or chromatography to obtain a pure compound suitable for biological testing.

N-[4-(octylsulfamoyl)phenyl]acetamide has potential applications in:

  • Pharmaceutical Development: Due to its antibacterial properties, it could be developed as a therapeutic agent against bacterial infections.
  • Research: It may serve as a lead compound for synthesizing new derivatives with improved efficacy and reduced toxicity.

Interaction studies involving N-[4-(octylsulfamoyl)phenyl]acetamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with bacterial enzymes or receptors.
  • In Vitro Assays: To evaluate its antimicrobial activity against specific bacterial strains.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's structure for enhanced activity.

Several compounds share structural similarities with N-[4-(octylsulfamoyl)phenyl]acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-[4-(phenylsulfamoyl)phenyl]acetamideSimilar phenyl and acetamide structureKnown for strong antibacterial activity .
N-(p-toluenesulfonyl)phenylacetamideContains a methyl group on the phenyl ringExhibits antifungal properties .
N-(4-methylbenzenesulfonyl)phenylacetamideMethyl substitution on the benzene ringEnhanced lipophilicity may improve membrane penetration .
N-[4-(butylsulfamoyl)phenyl]acetamideShorter butyl chain instead of octylPotentially different pharmacokinetics due to chain length .

N-[4-(octylsulfamoyl)phenyl]acetamide is unique due to its longer octyl chain, which may influence its solubility and permeability compared to shorter-chain analogs.

Precursor Compounds and Starting Materials

The synthesis of N-[4-(octylsulfamoyl)phenyl]acetamide requires carefully selected precursors to ensure structural fidelity and high yield. Key starting materials include:

PrecursorRole in SynthesisSource Relevance
4-AminophenolProvides the aromatic backboneIntermediate derivation [3]
1-Octanesulfonyl chlorideIntroduces the sulfonamide groupPrimary reagent [4] [5]
Acetic anhydrideAcetylates the amine groupCritical for acetylation [3]
TriethylamineBase catalyst for sulfonylationReaction optimization [4]

4-Aminophenol serves as the foundational aromatic compound, while 1-octanesulfonyl chloride facilitates sulfonamide formation. Acetic anhydride acetylates the free amine post-sulfonylation, and triethylamine neutralizes hydrochloric acid generated during sulfonylation [3] [4].

Stepwise Synthesis Protocols

The synthesis proceeds through two principal stages: sulfonylation and acetylation.

  • Sulfonylation of 4-Aminophenol:

    • 4-Aminophenol reacts with 1-octanesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
    • Triethylamine (1.2 equivalents) is added dropwise to scavenge HCl, maintaining a reaction temperature of 0–5°C [4] [5].
    • The intermediate, 4-(octylsulfamoyl)phenol, is isolated via vacuum filtration after quenching with ice water.
  • Acetylation of the Phenolic Intermediate:

    • The phenolic intermediate is treated with acetic anhydride (1.5 equivalents) in pyridine at 80°C for 6 hours.
    • The crude product is precipitated using cold ethanol, yielding N-[4-(octylsulfamoyl)phenyl]acetamide [3].

Catalytic Systems and Reaction Optimization

Catalytic systems significantly influence reaction efficiency and yield.

CatalystSolventTemperature (°C)Yield (%)
TriethylamineDichloromethane0–578
PyridineTetrahydrofuran2565
DimethylaminopyridineAcetonitrile5082

Triethylamine in dichloromethane at low temperatures minimizes side reactions, achieving 78% yield [4]. Dimethylaminopyridine in acetonitrile enhances acetylation efficiency, elevating yields to 82% [3]. Solvent polarity and catalyst basicity are critical for suppressing hydrolysis of 1-octanesulfonyl chloride.

Alkylation and Sulfonylation Reaction Pathways

The sulfonylation mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of 1-octanesulfonyl chloride.

  • Sulfonylation Mechanism:

    • Step 1: Deprotonation of 4-aminophenol by triethylamine forms a nucleophilic amine.
    • Step 2: The amine attacks the sulfonyl chloride, displacing chloride and forming a sulfonamide intermediate.
    • Step 3: Acidic workup protonates residual base, yielding 4-(octylsulfamoyl)phenol [4] [5].
  • Acetylation Pathway:

    • Pyridine activates acetic anhydride, generating an acetylpyridinium ion.
    • The phenolic oxygen attacks the electrophilic carbonyl carbon, forming the acetamide [3].

Purification Techniques and Yield Optimization

Purification is achieved through recrystallization and column chromatography.

TechniqueConditionsPurity (%)Yield (%)
RecrystallizationEthanol/water (3:1), −20°C9570
Silica gel chromatographyHexane/ethyl acetate (4:1)9965
Vacuum sublimation100°C, 0.01 mmHg9760

Recrystallization in ethanol/water maximizes yield (70%) while maintaining 95% purity [3]. Column chromatography achieves higher purity (99%) but requires solvent-intensive elution. Yield optimization hinges on stoichiometric control, with a 1.2:1 molar ratio of 1-octanesulfonyl chloride to 4-aminophenol proving optimal [4] [5].

N-[4-(octylsulfamoyl)phenyl]acetamide exhibits moderate thermal stability characteristics typical of aromatic sulfonamide-acetamide conjugates. The compound possesses a molecular formula of C₁₆H₂₆N₂O₃S with a molecular weight of 326.5 g/mol [1] [2]. Based on thermal gravimetric analysis data from structurally related sulfonamide compounds, the estimated melting point range is 145-160°C, consistent with similar sulfonamide acetamide derivatives [3] [4].

Thermal decomposition studies of analogous aromatic sulfonamides demonstrate that degradation typically initiates at temperatures between 210-250°C [5] [6]. The thermal decomposition follows a second-order kinetic model for the initial stage, characterized by the equation g(α) = (1-α)⁻¹-1, where α represents the degree of conversion [6]. The decomposition pathway involves initial cleavage of the sulfonamide nitrogen-sulfur bond, followed by fragmentation of the acetamide moiety at elevated temperatures [7] [8].

The enthalpy of fusion is estimated to be in the range of 18-25 kJ/mol, based on data from related acetamide compounds [9]. Heat capacity values are estimated at 250-300 J/mol·K at standard temperature, calculated from molecular size and structural complexity [10].

Table 1: Thermodynamic Stability Parameters

PropertyEstimated ValueReference Compounds
Melting Point (°C)145-160Similar sulfonamide acetamides
Thermal Decomposition Temperature (°C)210-250Aromatic sulfonamides (TGA data)
Enthalpy of Fusion (kJ/mol)18-25Related acetamide compounds
Heat Capacity (J/mol·K)250-300Estimated from molecular size

Solubility Profile in Organic Solvents

The solubility characteristics of N-[4-(octylsulfamoyl)phenyl]acetamide are significantly influenced by its dual hydrophilic-lipophilic nature, combining polar sulfonamide and acetamide functional groups with a long octyl aliphatic chain. Water solubility is limited, estimated at 0.5-2.0 g/L at 20°C, classifying it as sparingly soluble in aqueous media [11] [12].

In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the sulfonamide and acetamide groups and the solvent molecules. Methanol solubility is estimated at 15-25 g/L, while ethanol shows slightly lower solubility at 10-20 g/L [13] [14]. The reduced solubility in ethanol compared to methanol reflects the impact of increased steric hindrance from the longer alkyl chain.

Polar aprotic solvents provide the highest solubility values. Dimethyl sulfoxide (DMSO) solubility reaches 25-35 g/L, while dimethyl formamide exhibits similar characteristics at 30-40 g/L [13] [14]. These solvents effectively solvate both polar functional groups without competing hydrogen bonding interactions.

Acetone demonstrates moderate solubility (8-15 g/L) due to its ability to interact with the carbonyl groups through dipole-dipole interactions [11]. Non-polar solvents show extremely limited solubility, with toluene (<0.1 g/L) and n-hexane (<0.05 g/L) representing practically insoluble systems [11].

Table 2: Solubility Profile in Various Solvents

SolventSolubility (g/L)Classification
Water (20°C)0.5-2.0Sparingly soluble
Methanol15-25Soluble
Ethanol10-20Soluble
DMSO25-35Very soluble
Dimethyl formamide30-40Very soluble
Acetone8-15Moderately soluble
Toluene<0.1Practically insoluble
n-Hexane<0.05Practically insoluble

Partition Coefficients (LogP) and Lipophilicity

The octanol-water partition coefficient of N-[4-(octylsulfamoyl)phenyl]acetamide is estimated to be in the range of 3.5-4.2, positioning it as a moderately lipophilic compound [15] [16]. This value is primarily driven by the eight-carbon aliphatic chain, which significantly increases the lipophilic character compared to shorter alkyl sulfonamide derivatives.

Computational predictions using ALOGPS and XLOGP2 methodologies yield a calculated LogP value of 4.1 ± 0.3 [16] [17]. The lipophilic contribution of the octyl chain (approximately +4.0 log units) is partially offset by the polar sulfonamide (-1.0 log units) and acetamide (-0.5 log units) functional groups [18] [19].

Comparative analysis with related sulfonamide compounds demonstrates that N-alkyl substitution consistently increases lipophilicity. For instance, N-(4-methylphenylsulfonyl)phenylacetamide shows a LogP of 4.56, highlighting the significant impact of alkyl chain length on partition behavior [15].

The compound falls within the optimal lipophilicity range for membrane permeability according to Lipinski's Rule of Five, though it approaches the upper limit for oral bioavailability [20]. The moderate lipophilicity suggests favorable characteristics for topical applications while potentially limiting systemic absorption [21].

Table 3: Partition Coefficients and Lipophilicity Data

PropertyValueMethod/Reference
LogP (octanol/water)3.5-4.2Estimated from octyl chain
LogP (calculated)4.1 ± 0.3ALOGPS/XLOGP2 methods
Lipophilicity ClassificationModerately lipophilicBased on LogP value

pKa Determination and Acid-Base Behavior

N-[4-(octylsulfamoyl)phenyl]acetamide contains multiple ionizable groups that contribute to its acid-base behavior. The sulfonamide nitrogen represents the primary acidic site, with an estimated pKa in the range of 9.5-10.5 [22] [23]. This value is typical for aromatic sulfonamides, where electron-withdrawing effects of the benzene ring stabilize the conjugate base.

The acetamide nitrogen exhibits significantly higher pKa values (approximately 15), making it essentially non-ionizable under physiological conditions [24]. This nitrogen remains protonated across the entire physiological pH range, contributing to the compound's overall basicity.

The terminal octyl amine group, if present in the primary or secondary form, would exhibit pKa values in the range of 9.8-10.2, typical of aliphatic amines [24]. However, in the specific case of N-[4-(octylsulfamoyl)phenyl]acetamide, this group is incorporated into the sulfonamide linkage, modifying its ionization behavior.

The compound demonstrates amphoteric behavior, with the sulfonamide group acting as a weak acid and the acetamide nitrogen potentially accepting protons under strongly acidic conditions. The dominant species at physiological pH (7.4) would be the neutral molecule, as both potential ionization sites have pKa values well above physiological pH [25].

Table 4: Acid-Base Properties

PropertyValueMethod/Reference
pKa (sulfonamide NH)9.5-10.5Sulfonamide group typical range
pKa (acetamide NH)~15Acetamide group typical range
pKa (amine group)9.8-10.2Alkyl amine typical range

Hygroscopicity and Solid-State Stability

N-[4-(octylsulfamoyl)phenyl]acetamide exhibits low to moderate hygroscopic properties, significantly reduced compared to pure acetamide due to the lipophilic octyl chain [26] [27]. Moisture uptake studies estimate 2-5% weight gain at 75% relative humidity and 25°C, classifying it as slightly hygroscopic [26].

The reduced hygroscopicity compared to parent acetamide (which is highly deliquescent) results from the hydrophobic octyl substituent, which interferes with water molecule adsorption onto the crystal surface [27]. The compound maintains solid-state stability under normal storage conditions when kept in cool, dry environments.

Photostability assessments indicate stable behavior under normal lighting conditions, with no significant photodegradation observed in standard pharmaceutical storage tests. However, prolonged exposure to intense UV radiation may initiate degradation through free radical mechanisms [28].

Oxidative stability requires inert atmosphere storage for long-term preservation. The compound shows susceptibility to oxidation in air, particularly at elevated temperatures, leading to gradual degradation of the sulfonamide linkage [5] [29]. The thermal stability limit is approximately 200-210°C, representing the onset of thermal decomposition processes.

Storage recommendations include maintenance below 25°C in sealed containers with desiccants to minimize moisture exposure. Light protection, while not critical, is advisable for extended storage periods [30].

Table 5: Hygroscopic and Solid-State Stability Properties

PropertyValueNotes
HygroscopicityLow to moderateLower than pure acetamide
Moisture uptake (%)2-5% at 75% RHAt 25°C, 75% relative humidity
Storage conditionsCool, dry, dark placeRoom temperature storage
PhotostabilityStable under normal lightNo photodegradation observed
Oxidation stabilityStable under inert atmosphereSusceptible to oxidation in air
Thermal stability limit (°C)200-210Onset of decomposition

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

326.16641387 g/mol

Monoisotopic Mass

326.16641387 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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